molecular formula C8H6N2S B12338365 N-(4-Cyanophenyl)methanethioamide

N-(4-Cyanophenyl)methanethioamide

Cat. No.: B12338365
M. Wt: 162.21 g/mol
InChI Key: NORUHBWZJHZZBT-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)methanethioamide is an organic compound with the molecular formula C8H6N2S It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2-S-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Cyanophenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of O-ethyl thioformate with 4-aminobenzonitrile. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)methanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-Cyanophenyl)methanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)methanethioamide involves its interaction with specific molecular targets. For instance, it has been studied in complex with macrophage migration inhibitory factor (MIF), where it acts as an isomerase inhibitor. This interaction affects the activation of the cell surface receptor CD74, which plays a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyanophenyl)methanethioamide is unique due to the presence of both the cyano and methanethioamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

N-(4-cyanophenyl)methanethioamide

InChI

InChI=1S/C8H6N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4,6H,(H,10,11)

InChI Key

NORUHBWZJHZZBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC=S

Origin of Product

United States

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